molecular formula C15H18N2OS2 B6510169 N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide CAS No. 896350-57-5

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide

Cat. No. B6510169
CAS RN: 896350-57-5
M. Wt: 306.5 g/mol
InChI Key: QXIKBKLXRQBPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide (4-TBMSB) is a small molecule that has been studied for its potential applications in laboratory experiments. It has been found to possess a variety of biochemical and physiological effects, as well as a unique mechanism of action.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide has been studied for its potential applications in a variety of scientific research areas. It has been used to investigate the effects of oxidative stress on cells, as well as to study the role of reactive oxygen species in cell signaling. It has also been used to study the role of nitric oxide in the regulation of cell metabolism. Additionally, this compound has been studied for its potential as an anti-cancer agent, as well as for its potential in the treatment of diabetes and cardiovascular diseases.

Mechanism of Action

The exact mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide is not yet fully understood. However, it is believed that this compound acts as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells. Additionally, it has been found to inhibit the activity of certain enzymes involved in the production of ROS and RNS, thereby reducing oxidative stress in cells.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to reduce oxidative stress in cells, as well as to inhibit the production of certain enzymes involved in the production of ROS and RNS. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as to reduce the production of nitric oxide.

Advantages and Limitations for Lab Experiments

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide has a number of advantages for laboratory experiments. It is a small molecule, which makes it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized in a two-step process. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable, which can make it difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide. It could be further studied for its potential applications in the treatment of diabetes and cardiovascular diseases. Additionally, it could be further studied for its potential as an anti-cancer agent. Additionally, it could be studied for its potential to reduce inflammation in cells and tissues. Additionally, it could be studied for its potential to reduce oxidative stress in cells and tissues. Finally, it could be studied for its potential to inhibit the production of certain enzymes involved in the production of ROS and RNS.

Synthesis Methods

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide can be synthesized in a two-step process. The first step involves the reaction of 4-tert-butylbenzamide and 2-thiocyano-4-methylthiobenzamide in the presence of an acid catalyst. This reaction produces a thiazolium intermediate, which is then reacted with sodium sulfide to form the desired this compound product.

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c1-15(2,3)12-9-20-14(16-12)17-13(18)10-5-7-11(19-4)8-6-10/h5-9H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIKBKLXRQBPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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